N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

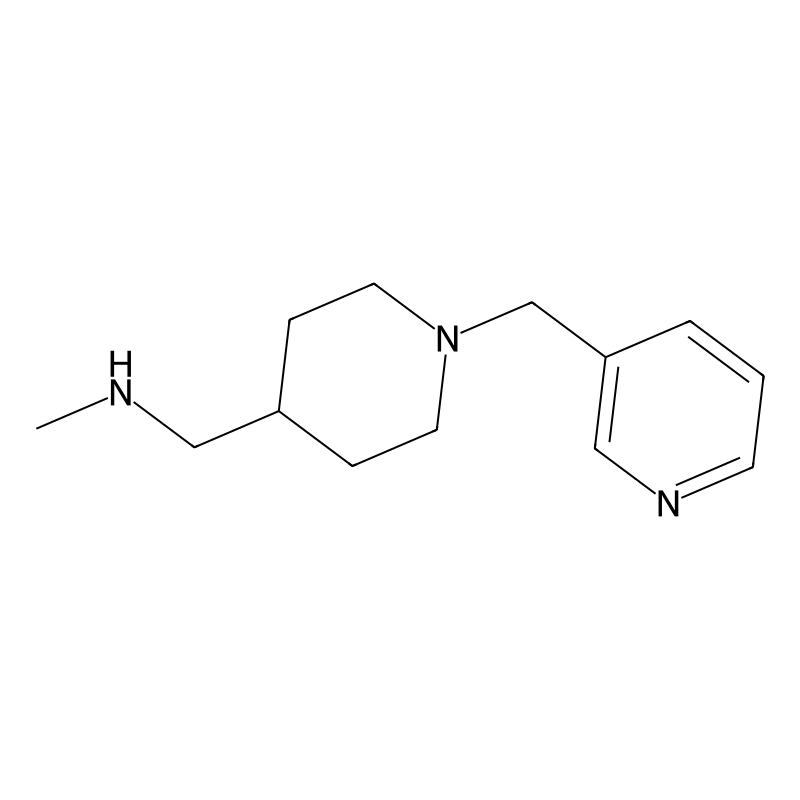

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is characterized by its molecular formula C12H19N3 and a molecular weight of approximately 205.299 g/mol. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group and a methyl group at the nitrogen atom. Its structure can be represented as follows:

textN / \ C C / \ N C / \ / \ C C---C N | | C---C

This compound is recognized for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.

The chemical behavior of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine can be influenced by its functional groups. It can undergo various reactions typical for amines, such as:

- Alkylation: The nitrogen atom can participate in alkylation reactions, where it reacts with alkyl halides to form more complex amines.

- Acid-base reactions: As a basic amine, it can react with acids to form salts.

- Nucleophilic substitutions: The compound can act as a nucleophile in substitution reactions due to the presence of the nitrogen atoms.

Research indicates that N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine exhibits promising biological activities. It has been studied for its potential anti-cancer properties, particularly against glioblastoma. In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on glioblastoma cells with IC50 values ranging from 0.59 to 3.24 µM . Additionally, it may have implications in treating neurological conditions due to its structural similarity to other psychoactive compounds.

The synthesis of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine typically involves multi-step organic synthesis techniques. Common methods include:

- Piperidine formation: Starting from piperidine derivatives, the pyridine ring can be introduced through nucleophilic substitution.

- Methylation: The nitrogen atom can be methylated using methyl iodide or dimethyl sulfate under basic conditions.

- Coupling reactions: The final structure is often achieved through coupling reactions that link the piperidine and pyridine moieties.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity.

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has potential applications in:

- Pharmaceutical development: Its anti-cancer properties make it a candidate for drug development targeting glioblastoma and possibly other malignancies.

- Neuropharmacology: Due to its structural features, it may also be explored for treating neurodegenerative diseases or psychiatric disorders.

Studies on the interactions of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine with biological targets are crucial for understanding its pharmacological profile. Preliminary data suggest that it may interact with neurotransmitter receptors or enzymes involved in cancer progression. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine. Below is a comparative analysis highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N-Methyl-1-(pyridin-4-yl)methanamine | 20173-04-0 | 0.89 |

| (6-Methylpyridin-3-yl)methanamine | 56622-54-9 | 0.79 |

| Bis((6-bromopyridin-3-yl)methyl)amine | 2061979-42-6 | 0.77 |

| 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | 73335-64-5 | 0.77 |

Uniqueness: N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine stands out due to its specific piperidine-pyridine linkage and methylation pattern, which may confer distinct biological activities compared to its analogs.